

# CHIR-124 Chk1 inhibitor IC50

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Chir-124

CAS No.: 405168-58-3

Cat. No.: S548233

[Get Quote](#)

## Kinase Selectivity Profile

While **CHIR-124** is highly selective for Chk1, it also potently inhibits a few other kinases. The table below details its activity against various kinase targets.

| Kinase Target | IC <sub>50</sub> Value | Notes                                                |
|---------------|------------------------|------------------------------------------------------|
| Chk1          | 0.3 nM [1] [2] [3]     | Primary target; high potency                         |
| FLT3          | 5.8 nM [1] [3] [4]     | Also a potent target                                 |
| PDGFR         | 6.6 nM [1] [3] [4]     | Also a potent target                                 |
| GSK-3         | 23.3 nM [1] [4]        |                                                      |
| Fyn           | 98.8 nM [4]            |                                                      |
| Chk2          | 697.4 nM [1] [3]       | Demonstrates high selectivity vs. Chk1               |
| CDK2/Cyclin A | 0.191 μM [3]           | 500- to 5,000-fold less active than against Chk1 [1] |
| CDC2/Cyclin B | 0.506 μM [3]           |                                                      |
| CDK4/Cyclin D | 2.05 μM [3]            |                                                      |

## Experimental Protocols

Here are methodologies for key experiments involving **CHIR-124**, as detailed in the search results.

### In Vitro Kinase Assay

This protocol measures the direct inhibition of Chk1 kinase activity [1].

- **Enzyme:** Recombinant Chk1 kinase domain expressed in Sf9 insect cells.
- **Substrate:** A biotinylated peptide derived from cdc25c.
- **Reaction Buffer:** 30 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl<sub>2</sub>, 0.01% bovine serum albumin, 0.5 μM peptide substrate, and 1 μM ATP (including a radioactive tracer).
- **Procedure:** A dilution series of **CHIR-124** is mixed with the reaction buffer, enzyme, and substrate. The mixture is incubated at room temperature for 1-4 hours. The reaction is stopped, and the phosphorylated peptide is captured on streptavidin-coated plates.
- **Detection:** Phosphorylation is measured using a Europium-labeled anti-phosphotyrosine antibody and time-resolved fluorescence [1].

### Cell Culture Cytotoxicity Assay

This protocol assesses the synergistic effect of **CHIR-124** with chemotherapeutic agents on cancer cells [1].

- **Cell Lines:** Human tumor lines (e.g., breast carcinoma MDA-MB-231, MDA-MB-435; colon carcinoma SW-620, COLO 205), often with mutant p53 [1] [2].
- **Compound Treatment:** Cells are treated with serial dilutions of **CHIR-124** both alone and in combination with serial dilutions of a topoisomerase I poison (e.g., camptothecin or SN-38).
- **Incubation:** 48 hours at 37°C.
- **Viability Readout:** Cell proliferation is measured using an MTS assay, and absorbance is read at 490 nm. Data analysis uses isobologram analysis to determine synergy [1].

### In Vivo Xenograft Model

This protocol evaluates the efficacy of **CHIR-124** in an animal model [1] [2].

- **Animal Model:** Female immunodeficient mice implanted with MDA-MB-435 breast cancer cells in the mammary fat pad.
- **Dosage:** 10 mg/kg or 20 mg/kg of **CHIR-124**.
- **Administration:** Administered orally, four times daily for six days, formulated in a captisol solution [1].
- **Combination Therapy:** Typically tested in combination with irinotecan (CPT-11), a topoisomerase I poison. The combination demonstrates enhanced tumor growth inhibition and increased apoptosis compared to either agent alone [2] [5].

## Mechanism of Action & Signaling Pathway

**CHIR-124** is a quinolone-based small molecule that acts as a potent ATP-competitive inhibitor of Chk1 [2] [3]. Its mechanism and the pathways it affects can be visualized as follows:



[Click to download full resolution via product page](#)

**CHIR-124** inhibits Chk1 to abrogate DNA damage checkpoints and promote apoptosis.

- **Checkpoint Abrogation:** Upon DNA damage (e.g., from topoisomerase I poisons like irinotecan), the ATR-Chk1 pathway is activated, leading to cell cycle arrest which allows time for DNA repair. By inhibiting Chk1, **CHIR-124 abrogates these S and G2/M checkpoints**, forcing damaged cells to prematurely enter mitosis, leading to cell death [2] [6].

- **Cdc25A Stabilization:** Chk1 normally targets the phosphatase Cdc25A for degradation after DNA damage. **CHIR-124** treatment **restores Cdc25A protein levels**, which promotes cell cycle progression [2].
- **Synergy with Chemotherapy:** This forced cell cycle progression, especially in cells lacking functional p53, results in **catastrophic mitosis and potentiated apoptosis**, explaining the strong synergy observed with DNA-damaging agents [2] [5].

## Key Research Applications & Context

- **Primary Use Case:** **CHIR-124** is primarily used in preclinical research to **sensitize cancer cells to topoisomerase I poisons** (e.g., camptothecin, irinotecan/CPT-11, SN-38) [2] [5]. The synergistic effect is most pronounced in **p53-deficient or mutant tumor models** [2] [5].
- **Broader Role in Chk1 Biology:** Beyond combination chemotherapy studies, **CHIR-124** serves as a critical tool compound for probing Chk1's function in fundamental cellular processes. For example, it has been used to demonstrate Chk1's role in regulating the APC/C<sup>Cdh1</sup> ubiquitin ligase complex during normal, unperturbed cell cycle progression [6].

## Formulation and Storage

- **Solubility:** Soluble in DMSO (up to 7-25 mM). It is insoluble in water or ethanol [1] [4].
- **In Vivo Formulation:** For animal studies, it can be formulated in a captisol solution for oral administration [1] or as a homogeneous suspension in vehicles like CMC-Na [1].
- **Storage:** Solid material should be stored at -20°C [1] [4].

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).*

## References

1. CHIR-124 | Chk inhibitor | Mechanism | Concentration [selleckchem.com]
2. CHIR-124, a novel potent inhibitor of Chk1, potentiates the ... [pubmed.ncbi.nlm.nih.gov]
3. CHIR-124 | Checkpoint Kinase (Chk) Inhibitor [medchemexpress.com]

4. CHIR-124 (CAS 405168-58-3) [abcam.com]

5. Reference Detail - CKB CORE - Genomenon [ckb-core.genomenon.com]

6. Chk1-mediated phosphorylation of Cdh1 promotes the ... [nature.com]

To cite this document: Smolecule. [CHIR-124 Chk1 inhibitor IC50]. Smolecule, [2026]. [Online PDF].

Available at: [<https://www.smolecule.com/products/b548233#chir-124-chk1-inhibitor-ic50>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)